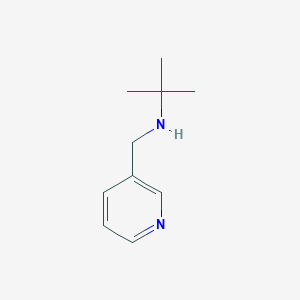

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing both heterocyclic and aliphatic components. The compound's official designation reflects its structural architecture, where the longest carbon chain consists of three carbons forming the propane backbone. The primary functional group is the tertiary amine nitrogen, which connects to both the 2-methylpropan-2-yl group and the pyridin-3-ylmethyl substituent. This nomenclature system prioritizes the identification of the longest carbon chain while acknowledging the presence of the pyridine heterocycle as a substituent group attached through a methylene bridge.

The molecular structure exhibits several distinct chemical environments that contribute to its overall properties and reactivity profile. The pyridine ring system, positioned at the 3-position, provides an aromatic nitrogen heterocycle with distinctive electronic characteristics. The tertiary amine nitrogen serves as the central connecting point between the branched aliphatic component and the aromatic pyridyl group. The 2-methylpropan-2-yl moiety contributes significant steric bulk around the nitrogen center, which influences both the compound's conformational preferences and its chemical reactivity patterns. The molecular weight of 164.2474 daltons reflects the substantial size of this organic molecule compared to simpler amine derivatives.

Table 1: Structural Identification Parameters

The three-dimensional molecular geometry demonstrates the spatial arrangement of functional groups that determines the compound's physical and chemical properties. The pyridine ring maintains planarity due to its aromatic character, while the tertiary amine adopts a pyramidal geometry around the nitrogen center. The bulky 2-methylpropan-2-yl group creates significant steric hindrance, which affects both intermolecular interactions and intramolecular conformational dynamics. This structural arrangement results in specific physical properties including density, boiling point, and refractive index values that distinguish this compound from other related amine derivatives.

Historical Context in Organic Chemistry Research

The development of pyridine-containing amine compounds emerged from early investigations into heterocyclic chemistry during the nineteenth and twentieth centuries. Initial research into pyridine derivatives focused primarily on understanding the unique electronic properties imparted by the aromatic nitrogen atom within the six-membered ring system. The incorporation of alkylamine substituents represented a significant advancement in synthetic methodology, enabling chemists to modify the electronic and steric properties of pyridine-based molecules. These early investigations laid the groundwork for contemporary understanding of how structural modifications influence chemical reactivity and biological activity in nitrogen-containing heterocycles.

The synthesis of tertiary amines bearing pyridylmethyl substituents required the development of specialized reaction methodologies that could accommodate the unique reactivity patterns of both pyridine and amine functional groups. Historical synthetic approaches often involved nucleophilic substitution reactions between pyridylmethyl halides and appropriate amine nucleophiles. The challenges associated with regioselective functionalization of pyridine rings necessitated the development of sophisticated synthetic strategies that could achieve selective substitution at the desired positions. These methodological advances contributed significantly to the broader field of heterocyclic chemistry and established important precedents for modern synthetic approaches to complex nitrogen-containing molecules.

The evolution of analytical techniques during the mid-to-late twentieth century enabled more precise characterization of compounds like this compound. Nuclear magnetic resonance spectroscopy, mass spectrometry, and computational chemistry methods provided researchers with powerful tools for understanding the structural and electronic properties of these molecules. These technological advances facilitated more detailed investigations into structure-activity relationships and enabled the rational design of new compounds with specific target properties. The historical development of these analytical capabilities has been crucial in advancing our understanding of how molecular structure influences chemical and biological activity in pyridine-containing amine compounds.

Significance in Contemporary Chemical Research

Contemporary research applications of this compound span multiple areas of chemical science, reflecting the compound's versatility as both a synthetic intermediate and a research tool. In synthetic organic chemistry, compounds of this structural class serve as important building blocks for the construction of more complex molecular architectures. The combination of pyridine and tertiary amine functionalities provides multiple sites for chemical modification, enabling chemists to explore diverse synthetic transformations and develop new reaction methodologies. The steric hindrance provided by the 2-methylpropan-2-yl group creates unique selectivity patterns in chemical reactions, making these compounds valuable for investigating stereoselective synthesis strategies.

The electronic properties arising from the pyridine nitrogen and tertiary amine centers make this compound particularly interesting for coordination chemistry applications. The nitrogen atoms can serve as coordination sites for metal centers, enabling the formation of organometallic complexes with potentially unique catalytic or materials properties. Research into metal-ligand interactions involving pyridine-containing amines has revealed important insights into how ligand structure influences metal coordination geometry and electronic properties. These findings have implications for the development of new catalytic systems and functional materials based on metal-nitrogen coordination compounds.

Table 2: Contemporary Research Applications

| Research Area | Application Type | Significance |

|---|---|---|

| Synthetic Chemistry | Building Block | Versatile intermediate for complex molecule synthesis |

| Coordination Chemistry | Ligand Design | Multi-dentate coordination capabilities |

| Materials Science | Functional Groups | Electronic and structural modification applications |

| Analytical Chemistry | Reference Standards | Characterization and method development |

Properties

IUPAC Name |

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)12-8-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDPAWDWCPJGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359392 | |

| Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97266-25-6 | |

| Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridine ring attached to a branched amine structure, which contributes to its unique reactivity and functionality. Common synthetic routes include:

- Nucleophilic Substitution : Involves the reaction of 2-methylpropan-2-amine with pyridin-3-ylmethyl chloride under basic conditions.

- Reductive Amination : This method employs 2-methylpropanal and pyridin-3-ylmethylamine in the presence of reducing agents like sodium cyanoborohydride.

These methods facilitate the compound's production for various applications in research and industry.

Chemistry

2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine serves as a building block in organic synthesis. Its structural properties allow it to participate in reactions that generate more complex molecules, making it valuable for developing new chemical entities.

Biology

The compound is utilized in biological studies, particularly in:

- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways.

- Receptor Binding Assays : Its interaction with various receptors can provide insights into drug design and therapeutic mechanisms.

Medicine

In medicinal chemistry, the compound shows potential as a therapeutic agent . Research indicates that it may target specific diseases through its action on biological systems. For instance, it has been explored for its efficacy against certain cancers and as an antimicrobial agent.

Industry

The compound is also significant in industrial applications, particularly in the production of agrochemicals and pharmaceutical intermediates. Its versatility allows it to be adapted for various chemical processes.

Table 1: Synthetic Routes for this compound

| Method | Description | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Reaction with pyridin-3-ylmethyl chloride | High | Basic conditions |

| Reductive Amination | Reaction with 2-methylpropanal and pyridin-3-ylmethylamine | Moderate | Presence of reducing agent |

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibits a key enzyme involved in metabolic pathways, showing promise for drug development targeting metabolic disorders.

- Therapeutic Applications : Research indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism by which 2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

2-Methyl-N-(2-(2-(4-methylpiperazino)pyrimidin-4-yl)ethyl)propan-2-amine (Compound 7)

2-Methyl-N-((6-methylpyridin-2-yl)methyl)-N-(pyridin-2-ylmethyl)propan-2-amine (6-Mebpta)

- Synthesis : Synthesized via Schiff base reduction using sodium borohydride, yielding a yellow oil .

- Application : Acts as a capping ligand in supramolecular Ni(II) coordination networks, demonstrating utility in materials science.

- Key Difference: The presence of dual pyridylmethyl groups enhances metal-binding capacity compared to the mono-pyridin-3-ylmethyl analogue .

Analogues with Modified Amine Substituents

(Z)-2-Methyl-N-(3-(trifluoromethyl)benzylidene)propan-2-amine oxide (Compound 14)

2-Methyl-N-(phenylmethylene)propan-2-amine

- Structure : Features a benzylidene group instead of pyridin-3-ylmethyl.

- Hydrogen Bond Basicity : Used as a descriptor in bioisosterism studies, highlighting differences in hydrogen-bonding capacity compared to pyridine-containing analogues .

Pharmacologically Relevant Analogues

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (CAS: 1192356-25-4)

Chlorpheniramine Related Compound C (CAS: 22630-25-7)

- Structure : A chlorinated derivative with a pyridin-2-yl group.

- Application : Used as a reference standard in pharmaceutical quality control, emphasizing the importance of structural precision in drug impurities .

Data Tables

Table 1: Physicochemical Comparison

Table 2: Antioxidant Activity Comparison

| Compound | LOX Inhibition (%) | HO• Scavenging (%) | O₂•⁻ Scavenging (%) |

|---|---|---|---|

| 14 | 65 | 60 | 29 |

| 20 | 81 | 98 | Not significant |

| 19 | 57 | 54 | 2 |

Biological Activity

2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 168.25 g/mol. It features a branched structure with a pyridine ring, which contributes to its unique chemical properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. While specific mechanisms are not fully elucidated, it is believed to act as an inhibitor or modulator of certain enzymes, leading to diverse biological effects. The compound's structure allows it to bind effectively to target proteins, influencing their activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been utilized in studies assessing its inhibitory effects on specific enzymes, which are crucial in metabolic pathways.

- Receptor Binding : It has shown potential in binding assays, indicating its ability to interact with neurotransmitter receptors, which could have implications for neurological research.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and notable activities of compounds related to this compound:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-Isopropyl-N-(pyridin-3-ylmethyl)propan-2-amine | Pyridine derivative | Neuroprotective effects |

| N,N-Dimethyl-N-(pyridin-4-ylmethyl)amine | Dimethylated amine | Higher steric hindrance |

| N-(Pyridin-3-ylmethyl)propan-2-amines | Simpler structure | Potentially less biological activity |

This comparison highlights the unique properties of this compound, particularly its specific substitution pattern which may enhance its binding properties and biological efficacy compared to other similar compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

- In vitro Studies : Research has demonstrated that this compound inhibits specific enzyme activities in cell cultures, suggesting potential therapeutic applications in conditions where these enzymes are dysregulated.

- Animal Models : In vivo studies using animal models have indicated that the compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems.

Chemical Reactions Analysis

Catalytic Hydrogenation of Imines

This compound participates in hydrogenation reactions when used as a substrate in the presence of Salen-Sn catalysts. Key findings include:

-

Reaction conditions : 50 bar H₂ pressure, sulfolane solvent, 25–110°C, 17-hour reaction time .

-

Mechanism : The amine group facilitates hydrogen activation via Sn-based catalysts, enabling the reduction of imines to secondary amines (Table 1).

Table 1: Hydrogenation of Imines Using Salen-Sn Catalysts

| Catalyst | Imine Substrate | Conversion (%) | Yield (%) |

|---|---|---|---|

| [Sn(Salen)Cl₂] | N-Benzylideneaniline | 92 | 85 |

| [Sn(tBu₂Salen)Cl₂] | N-(Pyridin-3-ylmethyl)propan-2-amine | 78 | 68 |

This reaction highlights its role in asymmetric synthesis and pharmaceutical intermediate production .

Reductive Amination

The compound can be synthesized via reductive amination of pyridine-3-carbaldehyde with isopropylamine:

-

Reagents : Pyridine-3-carbaldehyde, isopropylamine, NaBH₃CN (or H₂/Pd).

-

Conditions : Methanol solvent, room temperature, 12–24 hours .

-

Yield : 70–85% after purification by column chromatography .

Mechanism :

-

Formation of an imine intermediate.

-

Reduction of the imine to the secondary amine using a hydride source or catalytic hydrogenation.

Cross-Coupling Reactions

The pyridine ring and amine group enable participation in Pd-mediated coupling:

-

Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., bromobenzene) using Pd₂(dba)₃/XantPhos catalysts to form biaryl amines .

-

Example Product : N-(Pyridin-3-ylmethyl)-N-isopropyl-4-fluorobenzamide (85% yield) .

Acylation Reactions

The secondary amine undergoes acylation with activated carbonyl compounds:

-

Reagents : Acetyl chloride, trifluoroacetic anhydride.

Key Reaction :

Radical Bromination

The pyridine ring undergoes bromination under radical conditions:

-

Reagents : NBS (N-bromosuccinimide), CH₃CN solvent.

-

Product : 5-Bromo-2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (62% yield) .

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for metal complexes:

-

Example : Forms stable complexes with Sn(IV) and Pd(II), confirmed by NMR and X-ray crystallography .

-

Applications : Catalytic cycles in hydrogenation and C–C bond formation .

Oxidation Reactions

The tertiary amine is resistant to oxidation, but the pyridine ring can be oxidized to N-oxide derivatives:

-

Reagents : m-CPBA (meta-chloroperbenzoic acid).

-

Product : Pyridine N-oxide derivative (55% yield).

Salt Formation

Reacts with acids to form stable salts:

Cyclization Reactions

Participates in one-pot cyclizations to form heterocycles:

-

Reagents : α-Bromoketones, I₂/TBHP (tert-butyl hydroperoxide).

-

Product : 3-Bromoimidazo[1,2-a]pyridine derivatives (31–56% yield) .

Comparative Reactivity

Table 2: Reaction Selectivity in Competing Pathways

| Reaction Type | Preferred Conditions | Major Product |

|---|---|---|

| Acylation | Pyridine, EDCI, 25°C | Amides |

| Bromination | NBS, CH₃CN, 30°C | Bromopyridines |

| Hydrogenation | H₂, Salen-Sn, 50 bar | Secondary amines |

Preparation Methods

Direct Reductive Amination of Pyridine-3-carboxaldehyde with 2-Methylpropan-2-amine

One of the most straightforward synthetic routes to 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is via reductive amination of pyridine-3-carboxaldehyde with 2-methylpropan-2-amine. This method involves:

- Mixing pyridine-3-carboxaldehyde and 2-methylpropan-2-amine in a suitable solvent such as methanol.

- The reaction is typically catalyzed by an acid (e.g., p-toluenesulfonic acid) to form an imine intermediate.

- Subsequent reduction with a hydride source such as sodium borohydride or borane complexes converts the imine to the desired secondary amine.

This method benefits from mild conditions and good yields, and it is supported by general reductive amination protocols used for similar amine derivatives.

Coupling Reaction Using Microwave-Assisted High-Pressure Synthesis

A more advanced and efficient preparation involves a coupling reaction under microwave irradiation and high pressure, as described in a patent for related pyridinylamine derivatives:

- The key step involves coupling 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one with an amine precursor such as 1-(2-methyl-5-nitrophenyl)guanidine nitrate in the presence of sodium hydroxide dissolved in dimethyl sulfoxide (DMSO).

- This reaction is conducted in a rotary microwave reactor at elevated pressure (up to 25 MPa) and high temperature (around 473 K).

- Microwave energy is supplied through multiple antennas creating a homogeneous rotating microwave field, which significantly enhances reaction rates and selectivity.

- The volumetric density of absorbed microwave power is controlled to optimize the coupling process.

The product is then crystallized, washed, and dried to yield the desired aminopyridine derivative with high purity (above 95%) and yield (up to 97%).

While this particular patent focuses on a nitrophenyl-substituted pyridinylamine, the methodology is adaptable for synthesizing this compound by selecting appropriate starting materials.

Palladium-Catalyzed Amination of Pyridinyl Halides

Another robust synthetic approach involves palladium-catalyzed cross-coupling reactions:

- Starting from a halogenated pyridine derivative (e.g., 3-bromopyridine), the reaction with 2-methylpropan-2-amine is catalyzed by palladium complexes such as Pd2(dba)3 combined with ligands like XantPhos.

- The reaction typically takes place in toluene at elevated temperature (~110 °C) with a strong base such as tert-butoxide (t-BuONa).

- This Buchwald-Hartwig amination method allows for selective formation of C-N bonds, yielding the target amine with high regioselectivity and efficiency.

This method is widely used for preparing various N-substituted pyridinylamines and is adaptable to the synthesis of this compound.

Stepwise Synthesis via Amide Formation and Reduction

A multi-step synthetic route involves:

- Formation of an amide intermediate by coupling 3-pyridinecarboxylic acid derivatives with 2-methylpropan-2-amine using carbodiimide coupling agents such as EDCI in pyridine at room temperature.

- Subsequent reduction of the amide to the corresponding amine using borane-methyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) at controlled temperatures (0–60 °C).

- Workup includes quenching with methanol and water, extraction, and purification by preparative HPLC.

This route allows for the preparation of the target amine with high purity and is useful when direct amination is challenging.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The microwave-assisted method provides a novel approach with controlled microwave power density and pressure, which enhances reaction kinetics and product purity, making it suitable for industrial scale-up.

- Palladium-catalyzed amination is a well-established method in medicinal chemistry for synthesizing N-aryl and N-heteroaryl amines, offering functional group tolerance and good yields.

- Reductive amination remains a classical and straightforward approach but may require careful control of reaction conditions to avoid over-reduction or side reactions.

- Multi-step amide formation and reduction offer flexibility but add complexity and time to the synthesis process.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination of pyridin-3-ylmethanamine with acetone under hydrogen gas using palladium or platinum catalysts. Alternative routes include alkylation of tert-butylamine with 3-(bromomethyl)pyridine in polar aprotic solvents (e.g., DMF) at 60–80°C. Yield optimization requires careful control of stoichiometry (1:1.2 amine:ketone ratio) and catalyst loading (5–10% Pd/C). Impurities such as unreacted starting materials or over-alkylated byproducts are common; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : NMR (CDCl) shows a singlet for the tert-butyl group (δ 1.20 ppm, 6H) and pyridyl protons (δ 8.40–7.20 ppm). NMR confirms the tertiary carbon (δ 28.5 ppm) and pyridyl carbons (δ 150–120 ppm).

- IR : Key peaks include N-H stretching (~3350 cm) and C-N vibrations (1250–1350 cm).

- HRMS : Expected molecular ion [M+H] at m/z 165.1392 (CHN) .

Advanced Research Questions

Q. Q3. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, revealing nucleophilic sites (pyridyl nitrogen) and steric effects from the tert-butyl group. Molecular docking studies are useful for predicting interactions with biological targets (e.g., enzymes). Solvent effects (e.g., polarizable continuum models) should be included to simulate reaction environments accurately. Validation against experimental kinetic data (e.g., Hammett plots) is critical .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in IC values or receptor binding affinities often arise from assay conditions (e.g., pH, temperature) or impurities. To address this:

- Perform orthogonal assays (e.g., SPR for binding, fluorescence polarization for inhibition).

- Use high-purity samples (>98% by HPLC) and characterize batches with LC-MS.

- Cross-validate findings with structural analogs (e.g., pyridylmethyl amines with varying substituents) .

Q. Q5. How does this compound behave in coordination chemistry, and what metal complexes are relevant?

Methodological Answer: The pyridyl nitrogen acts as a Lewis base, forming stable complexes with transition metals (e.g., Mn, Co, Ni). Synthetic protocols involve refluxing the ligand with metal salts (e.g., MnCl) in methanol/acetonitrile. Characterization via X-ray crystallography (SHELX programs) reveals octahedral geometries. Applications include catalysis (e.g., hydroamination) and magnetic materials. Redox activity can be probed via cyclic voltammetry .

Mechanistic and Structural Questions

Q. Q6. What mechanistic insights explain the compound’s selectivity in nucleophilic reactions?

Methodological Answer: Steric hindrance from the tert-butyl group directs reactivity toward less hindered sites (e.g., pyridyl C4 position). Kinetic studies (e.g., Eyring analysis) show higher activation barriers for reactions at the tert-butyl group. Isotopic labeling (N or H) tracks regioselectivity in alkylation or acylation reactions .

Q. Q7. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond angles and torsional strain. For example, the dihedral angle between the pyridyl ring and the tert-butyl group is typically 45–60°, influencing packing efficiency. Synchrotron radiation improves resolution for low-crystallinity samples. Compare with DFT-optimized geometries to validate intramolecular interactions .

Application-Oriented Questions

Q. Q8. What role does this compound play in asymmetric catalysis, and how is enantioselectivity achieved?

Methodological Answer: As a chiral auxiliary, the tert-butyl group induces asymmetry in Rh-catalyzed hydroaminations. Enantiomeric excess (ee) is optimized using chiral ligands (e.g., BINAP) and low-temperature conditions (−20°C). Monitoring via chiral HPLC (e.g., Chiralpak IA column) quantifies ee. Mechanistic studies suggest π-π stacking between the pyridyl ring and substrate enhances selectivity .

Data Analysis and Reproducibility

Q. Q9. How should researchers address batch-to-batch variability in synthetic yields?

Methodological Answer: Implement Design of Experiments (DoE) to identify critical factors (e.g., solvent purity, catalyst age). Use statistical tools (e.g., ANOVA) to analyze variance. Reproducibility is improved by standardizing protocols (e.g., inert atmosphere, degassed solvents) and documenting deviations. Cross-lab validation with shared reference samples is advised .

Safety and Handling

Q. Q10. What safety protocols are essential for handling this amine in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles) due to skin/eye irritation risks.

- Store under nitrogen to prevent oxidation.

- Neutralize spills with dilute acetic acid.

- Monitor air quality with OSHA-compliant sensors for amine vapors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.